2-(3-fluorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-(3-fluorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of thienopyrimidinones, which are known for their diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate intermediates. One common method includes the reaction of 3-fluoroaniline with a suitable thiophene derivative under acidic conditions to form the thieno[2,3-d]pyrimidinone core . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide and catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Various nucleophiles like amines, alcohols, and thiols under basic or acidic conditions.
Major Products
Scientific Research Applications
2-(3-fluorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-fluorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: A class of compounds with similar core structures but different substituents, showing varied biological activities.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: Compounds with similar structural motifs, investigated for their antitumor and neuroprotective properties.
Uniqueness
2-(3-fluorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the 3-fluorophenyl group, which imparts distinct electronic and steric properties, enhancing its biological activity and making it a valuable compound for further research .
Properties
Molecular Formula |
C16H13FN2OS |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H13FN2OS/c17-10-5-3-4-9(8-10)14-18-15(20)13-11-6-1-2-7-12(11)21-16(13)19-14/h3-5,8H,1-2,6-7H2,(H,18,19,20) |
InChI Key |
CAUHVJWNCDBKQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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